

ZED-1227 as a transglutaminase 2 inhibitor

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An In-depth Technical Guide on ZED-1227 as a Transglutaminase 2 Inhibitor

Executive Summary

Celiac disease is a chronic autoimmune disorder triggered by dietary gluten in genetically predisposed individuals. A key pathogenic driver is the enzyme tissue transglutaminase 2 (TG2), which deamidates gluten peptides, increasing their immunogenicity and initiating a T-cell mediated inflammatory cascade that leads to intestinal mucosal damage. ZED-1227 is a first-in-class, orally administered, small molecule inhibitor of TG2. It is designed to act locally in the small intestine to prevent the modification of gluten peptides, thereby blocking the initial step in the autoimmune reaction. This technical guide provides a comprehensive overview of ZED-1227, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

The Role of Transglutaminase 2 (TG2) in Celiac Disease Pathogenesis

In individuals with celiac disease, the ingestion of gluten leads to an inflammatory response in the small intestine. TG2, a calcium-dependent enzyme, is a critical player in this process.[1][2] [3] Under normal physiological conditions, TG2 in the intestinal mucosa is largely inactive.[1][4] However, in the context of celiac disease, it becomes activated and catalyzes two principal reactions:

• Deamidation: TG2 converts specific glutamine residues in gluten peptides into glutamic acid. [5][6] This modification imparts a negative charge, significantly increasing the binding affinity





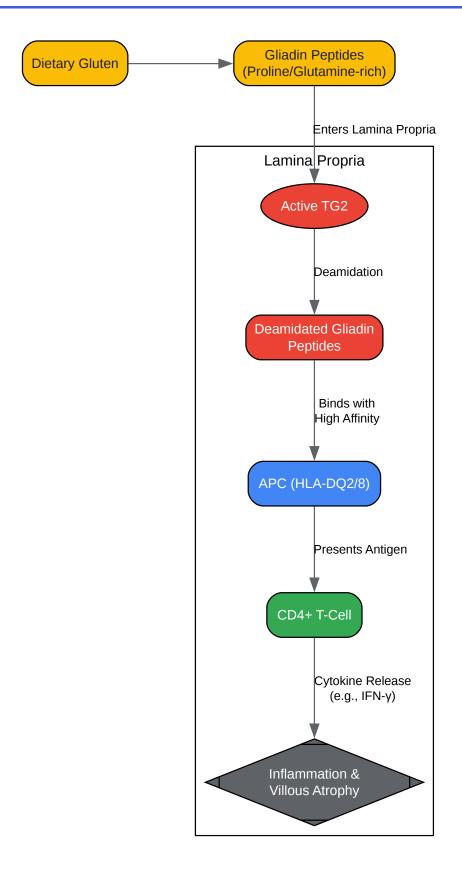


of these peptides to the disease-associated Human Leukocyte Antigen (HLA) DQ2 or DQ8 molecules on antigen-presenting cells (APCs).[4][5][6]

Cross-linking: TG2 can form stable isopeptide bonds between gluten peptides or cross-link
gluten peptides to itself and other proteins.[1][6] The formation of TG2-gluten complexes is
believed to be a key event in breaking self-tolerance and triggering the production of the
highly specific anti-TG2 autoantibodies that are a hallmark of the disease.[2]

This TG2-mediated modification of gluten is an essential upstream event that initiates the adaptive immune response, leading to T-cell activation, cytokine release (notably interferon-y), inflammation, and ultimately, the characteristic histological changes of celiac disease, including villous atrophy and crypt hyperplasia.[1][4][5]





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Caption: Pathogenesis of Celiac Disease Highlighting the Central Role of TG2.



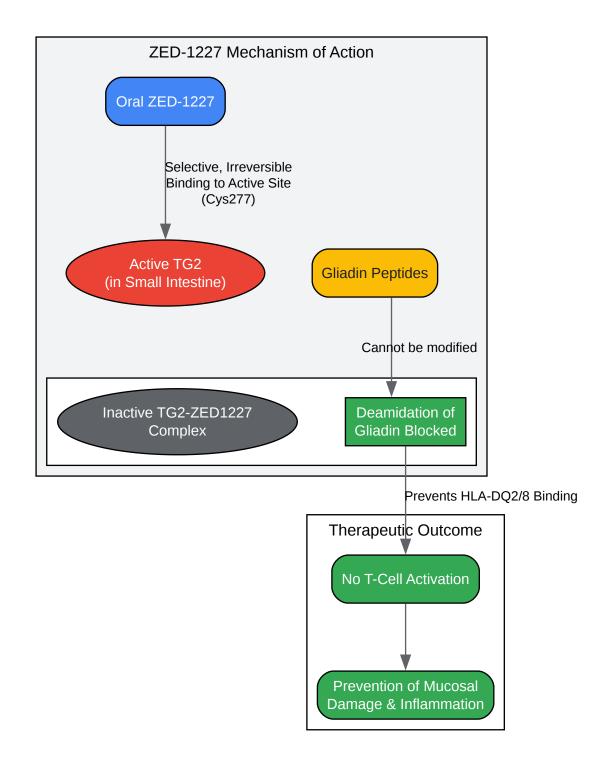
ZED-1227: Profile of a TG2 Inhibitor

ZED-1227 is a peptidomimetic small molecule designed as a selective, irreversible inhibitor of TG2.[3][6] Its structure includes a peptidomimetic backbone that provides affinity and guides a Michael acceptor "warhead" into the catalytic center of active TG2.[3]

Mechanism of Action

ZED-1227 functions by forming a stable, covalent bond with the cysteine residue (Cys277) in the catalytic triad of the TG2 active site.[3][6] This action is highly specific to the active, calcium-bound conformation of the enzyme.[6] The majority of intracellular TG2 exists in an inactive, GTP-bound state and is therefore not targeted by ZED-1227, which enhances the safety profile of the compound.[6] By irreversibly inactivating TG2 in the intestinal mucosa, ZED-1227 prevents the deamidation of gluten peptides, thereby blocking the initial trigger of the inflammatory cascade.[6][7] Preclinical and clinical studies have shown that orally administered ZED-1227 accumulates in the villous enterocytes, with the highest concentration of the ZED-1227-TG2 complex observed at the luminal epithelial brush border, the first point of contact with dietary gluten.[8][9][10]





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Caption: Mechanism of Action of ZED-1227 as a TG2 Inhibitor.



Table 1: Key Features of ZED-1227		
Compound Type	Small molecule, peptidomimetic[3]	
Target	Tissue Transglutaminase 2 (TG2)[6]	
Mechanism	Irreversible, covalent inhibitor of the active site Cys277[3][6]	
Selectivity	Binds to the active, Ca2+-bound conformation of TG2[6]	
Administration	Oral[11]	
Site of Action	Primarily local within the small intestinal mucosa[8][9]	
Therapeutic Goal	Prevention of gluten-induced mucosal injury in celiac disease[6][11]	

Clinical Development and Efficacy

ZED-1227 has undergone several clinical trials to evaluate its safety, tolerability, and efficacy.

Phase 1 Studies

Phase 1 trials involving over 100 healthy volunteers demonstrated that ZED-1227 was safe and well-tolerated with single doses up to 500 mg.[6]

Phase 2a Proof-of-Concept Study (CEC3/CEL)

A pivotal Phase 2a, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy of ZED-1227 in protecting against a gluten challenge.[11][12] Adult patients with well-controlled celiac disease on a gluten-free diet were enrolled and underwent a 6-week challenge with 3g of gluten daily.[6][13] Patients were randomized to receive placebo or one of three doses of ZED-1227 (10 mg, 50 mg, or 100 mg) daily.[11][12]

The primary endpoint was the attenuation of gluten-induced duodenal mucosal damage, measured by the change in the villous height to crypt depth (Vh:Cd) ratio from baseline to week



6.[11][12] All three doses of ZED-1227 met the primary endpoint, showing a statistically significant protection of the duodenal mucosa compared to placebo.[11][14]

Table 2: Summary of Phase 2a Clinical Trial Primary Endpoint Results				
Treatment Group	Placebo	ZED-1227 (10 mg)	ZED-1227 (50 mg)	ZED-1227 (100 mg)
Patients Analyzed (n)	30	35	39	38
Estimated Change in Vh:Cd Ratio from Baseline	-0.61 (approx.) [13]	-0.17 (approx.) [13]	-0.12 (approx.) [13]	-0.13 (approx.) [13]
Difference from Placebo in Vh:Cd Ratio Change	N/A	0.44	0.49	0.48
95% Confidence Interval	N/A	0.15 to 0.73	0.20 to 0.77	0.20 to 0.77
P-value vs. Placebo	N/A	0.001	<0.001	<0.001
Data sourced from the NEJM publication by Schuppan et al., 2021.[11][12][14]				

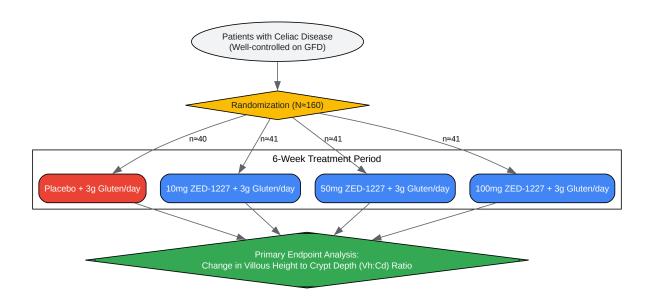
Secondary endpoints, including patient-reported outcomes (Celiac Symptom Index, Celiac Disease Questionnaire), also showed significant improvement in the ZED-1227 groups



compared to a decline in quality of life in the placebo group.[11][13] Furthermore, molecular analysis of intestinal biopsies revealed that ZED-1227 prevented the gluten-induced gene expression changes associated with inflammation and loss of nutrient absorption functions.[15] [16]

Phase 2b Studies

Following the successful proof-of-concept study, a Phase 2b "real-life" trial was initiated to evaluate ZED-1227 in patients who experience persistent symptoms despite being on a gluten-free diet, without an explicit gluten challenge.[6][17] Results from one such study suggested a lack of benefit on symptoms in this setting.[18] However, another Phase 2b study that includes a gluten challenge is reportedly ongoing, aiming to further confirm the protective effect of the drug.[18]



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Caption: Workflow of the ZED-1227 Phase 2a Proof-of-Concept Clinical Trial.



Key Experimental Methodologies Protocol: Quantification of Intestinal Mucosal Damage (Vh:Cd Ratio)

This method is the gold standard for assessing histological changes in celiac disease clinical trials.[13]

- 1. Sample Collection: Duodenal biopsies are obtained from the distal duodenum via upper endoscopy at baseline and after the treatment period.
- 2. Tissue Processing: Biopsy samples are immediately fixed in formalin, embedded in paraffin, and sectioned at a thickness of 4-5 μ m.
- 3. Staining: Sections are stained with hematoxylin and eosin (H&E) for structural analysis. [19][20]
- 4. Image Acquisition: Stained sections are viewed under a light microscope, and digital images of well-oriented crypt-villus units are captured at appropriate magnification (e.g., 100x).[19]
- 5. Morphometric Analysis: Using calibrated image analysis software (e.g., ImageJ), the following measurements are taken:[21]
 - Villous Height (Vh): Measured from the tip of the villus to the junction of the villus and crypt.
 - Crypt Depth (Cd): Measured from the base of the crypt to the level of the crypt-villus junction.[21]
- 6. Calculation: The Vh:Cd ratio is calculated for multiple (e.g., 10) well-oriented villi and crypts per biopsy, and the average ratio is determined for each patient sample.[19] A decrease in the Vh:Cd ratio indicates mucosal damage (villous atrophy and crypt hyperplasia).[13]

Protocol: In Vitro TG2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TG2.



- · 1. Reagents:
 - Recombinant human TG2 (rhTG2).
 - Assay Buffer (e.g., 50 mM MOPS, 7.5 mM CaCl2, pH 6.9).[22]
 - Substrate: A TG2 substrate such as 5-biotin pentylamine (5BP) or a fluorometric/chromogenic substrate.[9][22][23]
 - Inhibitor: ZED-1227 or other test compounds at various concentrations.
 - Detection Reagent: Streptavidin-conjugated horseradish peroxidase (HRP) for 5BP, or a plate reader for fluorometric/chromogenic substrates.
- 2. Procedure (example with 5BP on a cell monolayer):
 - Culture Caco-2 cells and stimulate with IFN-y (1000 IU/mL) for 48 hours to induce TG2 expression.[24]
 - Wash cells with PBS and incubate with a solution containing the 5BP substrate and varying concentrations of the inhibitor (e.g., ZED-1227) for 3 hours at 37°C.[24]
 - Wash cells to remove unbound substrate and fix with 4% paraformaldehyde.
 - Block with 5% BSA and then incubate with a streptavidin-HRP conjugate.
 - Add a suitable HRP substrate (e.g., TMB) and measure the resulting signal photometrically.
- 3. Analysis: The reduction in signal in the presence of the inhibitor, compared to a control without the inhibitor, indicates the degree of TG2 inhibition. IC50 values can be calculated from the dose-response curve.

Protocol: Serological Analysis (Anti-tTG IgA ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to detect and quantify the characteristic autoantibodies in celiac disease.



- 1. Principle: The assay uses recombinant human TG2 as the antigen to capture anti-TG2 antibodies from patient serum or plasma.[25][26]
- 2. Procedure:
 - Microplate wells are pre-coated with recombinant human TG2.[26][27]
 - Patient serum/plasma samples, along with calibrators and controls, are diluted in sample buffer and added to the wells. Anti-TG2 antibodies, if present, bind to the immobilized antigen.
 - After incubation and washing to remove unbound components, an enzyme-conjugated secondary antibody (e.g., anti-human IgA-HRP) is added, which binds to the captured autoantibodies.[25][27]
 - Following another incubation and wash step, a chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate, producing a colored product.[25][26]
 - A stop solution is added, and the absorbance is measured at 450 nm.
- 3. Analysis: The intensity of the color is directly proportional to the concentration of anti-TG2 IgA antibodies in the sample. A standard curve generated from the calibrators allows for quantitative determination of antibody levels.[25]

Conclusion and Future Directions

ZED-1227 represents a significant advancement in the development of non-dietary therapies for celiac disease. By directly targeting TG2, the enzyme at the origin of the pathogenic immune response, it offers a highly specific therapeutic approach.[6] The robust results from the Phase 2a clinical trial, demonstrating significant protection against gluten-induced mucosal injury, have validated TG2 as a druggable target in celiac disease.[6][11] While the gluten-free diet remains the cornerstone of management, ZED-1227 holds promise as an adjunct therapy to protect patients from inadvertent gluten exposure, potentially improving quality of life and mitigating the risks associated with incomplete mucosal healing.[7][13] Further research from ongoing and future clinical trials will be crucial to fully define its long-term efficacy, safety, and role in the clinical management of celiac disease.[6][16]



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